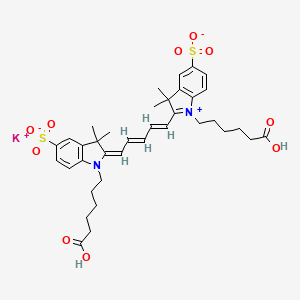
Sulfo-Cy5 diacid (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy5 diacid (potassium) is a water-soluble, near-infrared fluorescent dye. It is an inactive Cy5 carboxylic acid, which is commonly used in various scientific research applications due to its unique properties . The compound has a molecular formula of C37H45KN2O10S2 and a molecular weight of 780.99 g/mol .
Preparation Methods
The preparation of Sulfo-Cy5 diacid (potassium) involves synthetic routes that typically include sulfonation reactions. The process begins with the sulfonation of Cy5 carboxylic acid, followed by purification steps to obtain the final product . Industrial production methods may involve large-scale sulfonation and subsequent purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Sulfo-Cy5 diacid (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Substitution: Sulfo-Cy5 diacid (potassium) can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sulfo-Cy5 diacid (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in biological imaging and labeling due to its near-infrared fluorescence, which allows for deep tissue imaging with minimal background interference.
Medicine: Utilized in medical diagnostics and therapeutic research, particularly in the development of imaging agents and drug delivery systems.
Industry: Applied in the manufacturing of fluorescent probes and sensors for various industrial applications .
Mechanism of Action
The mechanism of action of Sulfo-Cy5 diacid (potassium) involves its ability to emit near-infrared fluorescence when excited by specific wavelengths of light. This property makes it an excellent tool for imaging and labeling in scientific research. The molecular targets and pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
Sulfo-Cy5 diacid (potassium) can be compared with other similar compounds, such as:
Cy5: A commonly used fluorescent dye with similar properties but different solubility and reactivity.
Sulfo-Cyanine5: An analog of Cy7, which is also a popular fluorophore used in various imaging applications.
DBCO-Sulfo-Cy5: A bifunctional reagent designed for labeling, imaging, and purification with enhanced efficiency and selectivity
The uniqueness of Sulfo-Cy5 diacid (potassium) lies in its water solubility and near-infrared fluorescence, making it highly suitable for applications requiring deep tissue imaging and minimal background interference .
Properties
Molecular Formula |
C37H45KN2O10S2 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
potassium;(2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
SYPLZDLIQRWUCY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















